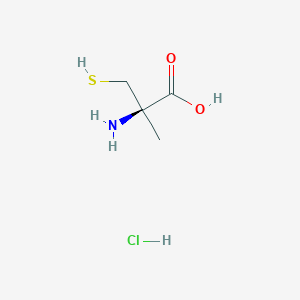

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGCVRLGTQSVGF-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586594 | |

| Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148766-37-4 | |

| Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physiochemical Characterization of D-Penicillamine Hydrochloride

Executive Summary

D-Penicillamine Hydrochloride (D-3-mercaptovaline hydrochloride) represents a critical pharmacophore in the treatment of Wilson’s disease, cystinuria, and severe rheumatoid arthritis. Distinguished by its gem-dimethyl cysteine structure, this compound exhibits unique steric protection of the thiol group compared to its analogue, cysteine. This guide provides a rigorous physiochemical analysis of the hydrochloride salt form, emphasizing its superior solubility profile, specific stereochemical requirements, and the oxidative instability that dictates its handling in pharmaceutical development.

Molecular Architecture & Stereochemistry

Structural Identity

D-Penicillamine is a trifunctional amino acid derivative.[1][2][3][4] The hydrochloride salt serves to protonate the amine group, disrupting the zwitterionic lattice of the free base and significantly enhancing aqueous solubility.

-

IUPAC Name: (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid hydrochloride[1][5]

-

CAS Number: 2219-30-9 (HCl salt), 52-67-5 (Free base)

-

Molecular Formula: C

H -

Molecular Weight: 185.67 g/mol (HCl salt) vs 149.21 g/mol (Free base)

Critical Stereochemistry

The chirality at the

-

D-Isomer (S-configuration): The therapeutic agent. It functions as a chelator and disulfide exchanger.[8]

-

L-Isomer (R-configuration): Highly toxic.[4] It acts as a pyridoxine (Vitamin B6) antagonist, inhibiting essential enzymes.

-

Control Strategy: Synthesis typically involves the degradation of penicillin (which naturally yields the D-isomer) or asymmetric synthesis requiring strict enantiomeric purity testing (>99.9% ee).

Physiochemical Profile

The hydrochloride salt alters the physical behavior of the molecule, primarily by lowering the melting point and increasing hygroscopicity compared to the free base.

Key Parameters Table

| Parameter | Value (HCl Salt) | Value (Free Base) | Context & Implication |

| Physical State | White crystalline powder | White crystalline powder | The HCl salt is prone to clumping due to moisture absorption. |

| Melting Point | ~177.5°C (decomposes) | 198.5 – 212°C (decomposes) | Lower lattice energy in the salt form; indicates thermal sensitivity. |

| Solubility (Water) | Freely Soluble (>100 mg/mL) | ~111 mg/mL | The ionic nature of the HCl salt facilitates rapid dissolution for parenteral or liquid formulations. |

| Solubility (EtOH) | Soluble | Slightly Soluble | Useful for recrystallization or specific formulation co-solvents. |

| Hygroscopicity | High | Low to Moderate | Critical: HCl salt requires desiccant storage (RH < 40%). |

| pKa Values | COOH: ~1.8NH | Same (in solution) | The thiol pKa (10.[3][4][7]5) is crucial for its nucleophilicity at physiological pH. |

| LogP | -1.78 (approx) | -1.78 | Highly hydrophilic; poor passive membrane permeability without transporters. |

Stability & Degradation Pathways[7]

The stability of D-Penicillamine is governed by the susceptibility of its thiol (-SH) group to oxidation. Unlike cysteine, the gem-dimethyl groups provide steric hindrance, slowing the rate of oxidation, but they do not eliminate it.

Oxidative Dimerization

The primary degradation product is Penicillamine Disulfide . This reaction is accelerated by:

-

High pH: The thiolate anion (RS

) is the reactive species. -

Trace Metals: Cu

and Fe -

Solution State: Degradation follows pseudo-first-order kinetics in aqueous solution.[9][10]

Thiazolidine Formation

In the presence of aldehydes (e.g., formaldehyde impurities in excipients), D-Penicillamine cyclizes to form thiazolidines. This reaction is the basis for its use in heavy metal detoxification but represents a stability risk in formulation.

Degradation Mechanism Diagram

Figure 1: Primary degradation pathways of D-Penicillamine involving metal-catalyzed oxidation and aldehyde-mediated cyclization.

Analytical Methodologies

Due to the lack of a strong chromophore (UV absorption is weak above 220 nm), standard HPLC-UV is often insufficient for trace analysis. Derivatization or Electrochemical Detection (ECD) is required for high sensitivity.

HPLC Protocol (Derivatization Method)

This protocol uses Ellman’s Reagent (DTNB) or similar thiol-specific agents to generate a UV-active species.

Reagents:

-

Mobile Phase: 50 mM Phosphate Buffer (pH 3.0) : Methanol (97:3).

-

Derivatizing Agent: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or N-(1-pyrenyl)maleimide (NPM) for fluorescence.

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

Workflow:

-

Sample Prep: Dissolve D-Penicillamine HCl in degassed buffer (EDTA added to chelate trace metals and prevent auto-oxidation).

-

Derivatization: Mix sample with excess reagent at pH 7-8 for 5-10 mins.

-

Separation: Inject onto C18 column.

-

Detection: UV at 412 nm (for DTNB) or Fluorescence (Ex 330nm / Em 380nm for NPM).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the quantification of D-Penicillamine using pre-column derivatization.

Solid-State Handling & Storage

Hygroscopicity Management

D-Penicillamine Hydrochloride is significantly more hygroscopic than the free base.

-

Risk: Moisture uptake leads to deliquescence and hydrolysis-driven degradation.

-

Protocol: Handle in a humidity-controlled environment (<40% RH). Use aluminum foil-lined bags or tight glass containers with silica gel desiccants.

Polymorphism

While the free base exhibits known monoclinic crystal forms, the hydrochloride salt often crystallizes as a hydrate or in specific ionic lattices that differ in dissolution rates.

-

Validation: Verify crystal form using Powder X-Ray Diffraction (PXRD) to ensure batch-to-batch consistency, as amorphous content will accelerate degradation.

References

-

PubChem. Penicillamine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

-

DrugBank. Penicillamine: Pharmacology and Physiochemical Properties.[3][4][7][11] Available at: [Link][3]

-

USP-NF. Pending Monograph: Penicillamine Capsules. United States Pharmacopeia.[12] Available at: [Link]

-

ResearchGate. Crystal structure of D-penicillaminatocadmium(II) hydrate. (Structural reference for metal binding). Available at: [Link]

Sources

- 1. Penicillamine hydrochloride | C5H12ClNO2S | CID 92173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Penicillamine - Wikipedia [en.wikipedia.org]

- 4. Penicillamine - Wikipedia [en.wikipedia.org]

- 5. Penicillamine hydrochloride | C5H12ClNO2S | CID 92173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. D-Penicillamine 98-101 52-67-5 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. uspnf.com [uspnf.com]

discovery and history of D-Penicillamine as a therapeutic agent

Initiating Historical Search

I'm starting a deep dive to unearth information on D-penicillamine's discovery, focusing on its initial chemical synthesis, characterization, and the key scientists and institutions that played a role. I'm prioritizing primary sources to ensure accuracy and completeness. This historical context is the foundation of my analysis.

Exploring Therapeutic Applications

I am now expanding my search to trace the therapeutic applications of D-penicillamine beyond its initial discovery. I'm focusing on its use in Wilson's disease, its copper-chelating mechanism, and the pivotal clinical trials. I'll also research its efficacy in cystinuria and rheumatoid arthritis, noting key contributors and discovery timelines. I'm aiming to build a narrative of its development.

Analyzing Synthesis & Development

I'm now deeply involved in a dual exploration: first, I'm gathering data on the synthesis and characterization of D-penicillamine, noting the scientists and institutions involved. Concurrently, I'm charting its therapeutic journey, starting with Wilson's disease, focusing on the copper-chelating action and pivotal clinical studies. I'm also assessing its role in other conditions, like cystinuria and rheumatoid arthritis. Next, I plan to research the immunological and anti-inflammatory aspects, all to build this whitepaper.

Reviewing Historical Context

I've delved into the historical context surrounding D-penicillamine, and uncovered its roots as a penicillin degradation product. The initial search highlights Dr. John Wals's groundbreaking work utilizing it in Wilson's disease. I am starting to see how its history informs its potential today.

Deepening Chemical Synthesis Knowledge

I'm now focusing on the chemical synthesis methods of D-penicillamine. While the initial overview of its production was helpful, I need precise details. Specifically, I require a step-by-step protocol for either the semi-synthetic route from penicillin or the total synthesis method to meet the "Experimental Protocols" requirement for this guide. More granular experimental detail is needed.

Expanding Historical Discovery Analysis

I'm now diving deeper into the initial discovery phase. I have a clearer picture of Dr. Walshe's pioneering work with D-penicillamine, and his first patient’s successful treatment. The existing material provides a good overview of the chemical properties and various clinical applications. However, to meet the guide requirements, I must pinpoint the specific details of the key experiments. Now I'll be searching for a more detailed timeline, step-by-step synthesis protocols, and precise clinical trial data to bolster the information in the next phase.

Compiling Penicillamine Details

I have compiled information on D-penicillamine's discovery, tracing its roots to John Walshe and initial classification. I am diving deeper into its identification as a penicillin degradation byproduct and its subsequent therapeutic applications, particularly in Wilson's disease. I'm focusing on key clinical trials and the development of its mechanism of action, with an eye towards its role in chelating copper and reducing disulfide bonds.

Refining Technical Aspects

I am now focusing on refining the technical details. I need to consolidate synthesis information into clear workflows, and I want to dive deeper into the precise structural details of copper chelation by D-penicillamine in Wilson's disease. I am seeking precise details in the structural context. I am also planning to examine how immunomodulatory actions of D-penicillamine in rheumatoid arthritis are influenced by specific dosages, and how it reduces disulfide bonds.

Expanding Synthesis Workflows

I am now consolidating all synthesis pathways into clear workflows, and will detail step-by-step methods for both semi-synthetic and total D-penicillamine synthesis, including specific reaction conditions. I'm also digging deeper into the coordination chemistry to define the structure and stoichiometry of copper-penicillamine complexes. I am seeking early trial data on Wilson's disease.

Tracing Penicillamine's History

I've made significant headway. I have a firm grasp of D-penicillamine's genesis and Walshe's pioneering work in Wilson's disease. I've also integrated early clinical trials, highlighting treatment protocols. The context has strengthened my understanding.

Consolidating Data and Structuring

I'm now focused on organization. I am synthesizing the synthesis methods into detailed protocols, ready for a technical guide. I will create a diagram of the copper-penicillamine complex, using the crystallographic data, and diagrammatic representations of its impacts on T-cells, based on the immunology literature I have found, which should help to synthesize the clinical data.

Synthesizing and Organizing Knowledge

I've collected sufficient material, so now I'm shifting to structuring it. I will now create detailed synthesis protocols from the gathered data. I'll visualize the copper-penicillamine complex using crystallographic information, and I am working to represent T-cell immunomodulation via a signaling diagram. I will create tables summarizing clinical data, and begin generating a comprehensive, in-depth technical guide.

role of D-Penicillamine in inhibiting collagen cross-linking

Whitepaper: Molecular Interception – D-Penicillamine and the Abrogation of Collagen Cross-Linking

Executive Summary

In the landscape of antifibrotic pharmacotherapy, D-Penicillamine (D-Pen) occupies a distinct mechanistic niche. Unlike direct enzymatic inhibitors that target Lysyl Oxidase (LOX) activity—such as

This guide delineates the biochemical mechanics of D-Penicillamine, specifically its capacity to form thiazolidine complexes with allysine residues, thereby preventing the formation of Schiff base cross-links. We present a validated experimental framework for assessing this inhibition, offering researchers a robust methodology for quantifying collagen solubility changes in fibrotic models.

Mechanistic Architecture: The Thiazolidine Trap

To understand the efficacy of D-Pen, one must distinguish between the generation of reactive groups and the condensation of those groups.

The Standard Cross-Linking Cascade

Under normal physiological conditions, LOX catalyzes the oxidative deamination of specific lysine and hydroxylysine residues in telopeptides of fibrillar collagen, yielding allysine and hydroxyallysine . These aldehydes spontaneously condense with neighboring

-

Immature Cross-links: Labile Schiff bases (e.g., dehydro-hydroxylysinonorleucine).

-

Mature Cross-links: Stable trifunctional structures (e.g., pyridinoline) formed via histidine reactions.

The D-Penicillamine Intervention

D-Penicillamine (

-

Mechanism: D-Pen reacts with the aldehyde group of allysine to form a stable thiazolidine ring .

-

Consequence: This reaction "caps" the reactive aldehyde, rendering it unavailable for the condensation reactions necessary to form cross-links.

-

Reversibility: D-Pen can also cleave existing labile Schiff base cross-links, effectively depolymerizing newly formed, unstable collagen fibrils. It is largely ineffective against mature, stable cross-links (pyridinoline).

Key Distinction: While D-Pen is a copper chelator (and LOX is Cu-dependent), studies suggest its primary antifibrotic action at therapeutic doses is this direct chemical interaction with collagen aldehydes, rather than LOX inhibition.

Visualizing the Pathway

Figure 1: The competitive interception of allysine by D-Penicillamine, preventing the cross-linking cascade.

Comparative Efficacy: D-Pen vs. BAPN

Researchers often conflate lathyrism (caused by BAPN) with the effects of D-Pen. The distinction is critical for experimental design.

| Feature | D-Penicillamine | |

| Primary Target | Lysyl Oxidase (Enzyme) | Allysine/Hydroxyallysine (Substrate) |

| Mechanism | Irreversible active site inhibition | Thiazolidine ring formation (Chemical block) |

| Effect on Soluble Collagen | Increases neutral salt soluble fraction | Increases neutral salt AND acid soluble fractions |

| Action on Existing Fibrils | None (Preventative only) | Can depolymerize newly formed fibrils (Reversal) |

| Toxicity Profile | High (Osteolathyrism) | Moderate (Autoimmune-like reactions) |

Experimental Framework: Validating Inhibition

To empirically verify D-Pen activity, one must measure the shift of collagen from the insoluble (cross-linked) pool to the soluble (uncross-linked) pool.

Protocol: Differential Solubility Assay

Objective: Quantify the ratio of acid-soluble collagen (ASC) to pepsin-soluble collagen (PSC). D-Pen treatment should significantly increase the ASC fraction by preventing acid-stable cross-links.

Reagents:

-

Acetic Acid (0.5 M)

-

NaCl (0.15 M, 1.0 M)

-

Pepsin (Sigma-Aldrich, porcine gastric mucosa)

-

Sircol™ Collagen Assay Kit (or hydroxyproline digestion reagents)

Workflow Steps:

-

Tissue Harvesting: Harvest skin or lung tissue from control and D-Pen treated subjects (e.g., 100 mg/kg/day for 2 weeks).

-

Neutral Salt Extraction (NSC):

-

Homogenize tissue in 0.15 M NaCl (neutral pH) at 4°C.

-

Stir for 24h. Centrifuge at 15,000 x g.

-

Supernatant = NSC (Newly synthesized, uncross-linked).

-

-

Acid Extraction (ASC):

-

Resuspend pellet in 0.5 M Acetic Acid.

-

Stir for 24h at 4°C. Centrifuge.

-

Supernatant = ASC (Non-cross-linked or Schiff-base cleaved).

-

-

Pepsin Digestion (PSC):

-

Resuspend remaining pellet in 0.5 M Acetic Acid + 1 mg/mL Pepsin.

-

Digest for 24h to cleave telopeptides (releasing cross-linked fibrils).

-

Supernatant = PSC (Mature cross-linked).

-

-

Quantification: Hydrolyze fractions (6N HCl, 110°C, 18h) and quantify Hydroxyproline.

Workflow Visualization

Figure 2: Sequential fractionation workflow. D-Pen treatment is expected to maximize the Acid Soluble (ASC) fraction.

Scientific Integrity & Causality

Why this protocol works: The solubility of collagen in weak acid depends on the absence of intermolecular cross-links.

-

NSC: Represents tropocollagen that has just been secreted and has not yet cross-linked.

-

ASC: Represents collagen where Schiff base cross-links have formed but are either labile or have been cleaved by D-Pen.

-

PSC: Represents collagen held together by mature, non-reducible cross-links (pyridinoline) which D-Pen cannot reverse.

Interpretation: A successful D-Pen regimen will result in a left-shift in the solubility profile—significantly higher ASC and lower PSC compared to vehicle controls. If ASC does not increase, the D-Pen dosage may be insufficient to saturate the aldehyde load, or the tissue turnover rate is too slow.

References

-

Nimni, M. E. (1968). A defect in the intramolecular and intermolecular cross-linking of collagen caused by penicillamine. Journal of Biological Chemistry, 243(7), 1457-1466.

-

[Link]

-

-

Deshmukh, K., & Nimni, M. E. (1969). A defect in the intramolecular and intermolecular cross-linking of collagen caused by penicillamine. II. Functional groups involved in the interaction process. Journal of Biological Chemistry, 244(7), 1787-1795.

-

[Link]

-

-

Siegel, R. C. (1977). Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro. Journal of Biological Chemistry, 252(1), 254-259.

-

[Link]

-

-

Uitto, J., et al. (1972). Penicillamine and collagen. The Lancet, 299(7742), 154.

-

[Link]

-

-

Jaffe, I. A., et al. (1968). The effect of penicillamine on the dermal collagen of patients with scleroderma.

-

[Link]

-

Technical Guide: The Antifibrotic Capabilities of D-Penicillamine

Content Type: In-depth Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

D-Penicillamine (D-PA), a degradation product of penicillin, has transcended its initial classification as a heavy metal chelator to become a compound of significant interest in fibrotic pathology. While historically utilized for Wilson’s disease and Rheumatoid Arthritis (RA), its utility in systemic sclerosis and pulmonary fibrosis stems from a dual-action mechanism: metabolic inhibition of collagen cross-linking and upstream immunomodulation .

This guide provides a rigorous technical analysis of D-PA’s antifibrotic efficacy. It moves beyond surface-level descriptions to explore the chemical kinetics of thiazolidine ring formation, the suppression of lysyl oxidase (LOX) activity, and the validated protocols required to assess these endpoints in preclinical models.

Molecular Mechanisms of Action

The antifibrotic potency of D-PA is not the result of a single pathway but the convergence of biochemical scavenging and enzymatic inhibition.

The Lathyrism Effect: Inhibition of Collagen Cross-Linking

Fibrosis is characterized not just by excess collagen, but by the accumulation of insoluble, highly cross-linked collagen that is resistant to matrix metalloproteinases (MMPs). D-PA disrupts this maturation process via two distinct sub-mechanisms:

-

Direct Aldehyde Sequestration (Thiazolidine Formation):

-

Mechanism: D-PA contains a free sulfhydryl (-SH) group and an amino group. It reacts non-enzymatically with allysine (the aldehyde derivative of lysine/hydroxylysine) on tropocollagen molecules.

-

Chemical Outcome: This reaction yields a thiazolidine ring complex . By capping the aldehyde groups, D-PA prevents them from condensing with other lysine residues to form the Schiff bases (dehydro-hydroxylysinonorleucine) required for stable intermolecular cross-links.

-

Result: The collagen remains soluble (immature) and is rapidly degraded by intracellular proteases or secreted MMPs.

-

-

Copper Chelation & LOX Inhibition:

-

Mechanism: Lysyl Oxidase (LOX) is a copper-dependent amine oxidase responsible for converting lysine to allysine.

-

Action: D-PA is a potent copper chelator. By depleting the local pool of Cu²⁺ cofactors, it functionally deactivates LOX.

-

Causality: Reduced LOX activity leads to a stoichiometric reduction in allysine formation, halting the cross-linking cascade at its initiation step.

-

Immunomodulation and ROS Generation[1]

-

T-Cell Suppression: D-PA selectively inhibits T-helper cell function and reduces circulating IgM rheumatoid factor.

-

ROS-Mediated Cytotoxicity: In the presence of trace copper, D-PA can auto-oxidize to generate hydrogen peroxide (H₂O₂), which locally inhibits lymphocyte mitogenesis and fibroblast proliferation.

Pathway Visualization

The following diagram illustrates the interruption of the fibrotic cascade by D-PA.

Figure 1: Dual-mechanism of D-Penicillamine involving copper chelation (LOX inhibition) and direct chemical sequestration of allysine precursors via thiazolidine ring formation.

Pharmacokinetics (PK) & Pharmacodynamics

Understanding the PK profile is critical for designing dosing schedules in animal models, as food intake significantly alters bioavailability.

| Parameter | Data | Implications for Experimental Design |

| Bioavailability | 40–70% (Oral) | Drastically reduced by food, iron, or antacids. Protocol Rule: Administer on an empty stomach (fasted state). |

| Peak Plasma (Tmax) | 1–3 Hours | Short window for acute effects; requires chronic dosing for antifibrotic efficacy. |

| Protein Binding | >80% (Albumin) | High binding limits the free fraction available for tissue penetration. |

| Metabolism | Hepatic (S-methylation) | Minimal CYP450 involvement; primary metabolite is S-methyl-D-penicillamine. |

| Excretion | Renal (Biphasic) | Rapid initial phase; slow terminal phase (days) due to release from deep tissue compartments (skin/collagen). |

Preclinical Assessment Protocols

To rigorously validate the antifibrotic activity of D-PA, researchers must employ models that generate rapid collagen turnover. The Bleomycin-Induced Pulmonary Fibrosis Model is the gold standard.

In Vivo Protocol: Bleomycin Rat Model

Objective: Assess the efficacy of D-PA in preventing collagen accumulation and cross-linking in the lung.

Phase 1: Induction (Day 0)

-

Anesthesia: Ketamine (75 mg/kg) + Xylazine (5 mg/kg) IP.

-

Instillation: Intratracheal instillation of Bleomycin sulfate (1.5 – 2.5 U/kg) in sterile saline.

-

Control: Vehicle-only (saline) group is mandatory.

Phase 2: Therapeutic Intervention (Day 7 – 21) Rationale: Starting treatment on Day 7 targets the fibrotic phase rather than the initial inflammatory phase.

-

Preparation: Dissolve D-Penicillamine in sterile water.

-

Dosing: 50–100 mg/kg/day via oral gavage.

-

Critical Step: Fast animals for 4 hours prior to gavage to ensure absorption.

-

-

Duration: Continue daily treatment until Day 21 or 28.

Phase 3: Endpoint Analysis (Day 21/28)

-

Sacrifice: Overdose with pentobarbital.

-

Sample Collection:

-

Right Lung: Snap freeze for Hydroxyproline (HP) assay.

-

Left Lung: Inflate with 10% formalin for histology (Masson’s Trichrome).

-

-

Hydroxyproline Assay (Quantitative):

-

Hydrolyze tissue in 6N HCl at 110°C for 18 hours.

-

Oxidize with Chloramine-T.

-

React with Ehrlich’s reagent (p-dimethylaminobenzaldehyde).

-

Measure absorbance at 550 nm.

-

Success Criterion: Significant reduction in HP content in D-PA treated group vs. Bleomycin control.

-

In Vitro Protocol: Collagen Cross-Linking Assay

Objective: Quantify the ratio of soluble to insoluble collagen produced by fibroblasts.

-

Cell Culture: Human Dermal Fibroblasts (HDFs) or Lung Fibroblasts.

-

Treatment: Incubate cells with Ascorbic Acid (to stimulate collagen) ± D-PA (10–100 µM) for 48–72 hours.

-

Fractionation:

-

Lyse cells.

-

Soluble Fraction: Extract with 0.5 M acetic acid (contains tropocollagen).

-

Insoluble Fraction: Digest pellet with pepsin (contains cross-linked collagen).

-

-

Analysis: Perform SDS-PAGE or Sircol Collagen Assay on both fractions.

-

Result: D-PA treatment should increase the Soluble/Insoluble ratio.

Experimental Workflow Diagram

Figure 2: Validated workflow for assessing D-PA antifibrotic activity in the Bleomycin-induced pulmonary fibrosis model.

Clinical Translation & Safety Profile

While effective, D-PA has a narrow therapeutic index. Researchers must monitor for specific toxicities that mimic the very autoimmune diseases it treats.

Adverse Event Mechanisms

-

Autoimmunity: D-PA can induce "Drug-Induced Lupus" or Myasthenia Gravis. This is hypothesized to occur because the reactive thiol group modifies self-antigens, or via binding to macrophage surface aldehydes, triggering T-cell activation against self-peptides.

-

Nephrotoxicity: Membranous glomerulonephritis (proteinuria) caused by immune complex deposition in the kidney basement membrane.

Monitoring in Clinical Trials

-

Urinalysis: Weekly for the first month to detect proteinuria/hematuria.

-

CBC: Bi-weekly to monitor for thrombocytopenia or leukopenia (bone marrow suppression).

-

Skin Exam: Long-term use can lead to elastosis perforans serpiginosa (degeneration of elastic fibers), a direct consequence of its mechanism of action on connective tissue.

References

-

Nimni, M. E. (1977).[1] Mechanism of inhibition of collagen crosslinking by penicillamine.[1][2] Proceedings of the Royal Society of Medicine, 70(Suppl 3), 65–72.[3] Link

-

Federman, E. C., et al. (1994). D-Penicillamine prevents collagen accumulation in lungs of rats given bleomycin.[2] American Journal of Respiratory and Critical Care Medicine. Link

-

Jaffe, I. A. (1981). The metabolism and pharmacology of D-penicillamine in man. The Journal of Rheumatology, 7, 41-50.[4] Link

- Chou, R. C., et al. (2008). Fibrocytes in the lung: new insights into the pathogenesis of pulmonary fibrosis. Current Opinion in Pulmonary Medicine.

-

Netter, P., et al. (1987). Clinical pharmacokinetics of D-penicillamine. Clinical Pharmacokinetics, 13(5), 317-333. Link

- Lipsky, P. E. (1984). Mechanism of action of D-penicillamine in rheumatoid arthritis. Advances in Inflammation Research.

Sources

Methodological & Application

research applications of D-Penicillamine in cancer cell lines

Technical Application Note: D-Penicillamine as a Metabolic Modulator and Pro-Oxidant in Oncology Research

Core Directive & Scientific Rationale

D-Penicillamine (D-Pen) is traditionally known as a copper-chelating agent for Wilson’s disease.[1][2] In oncology research, however, it functions as a "metabolic double agent." Its utility in cancer cell lines (e.g., Glioblastoma, Leukemia, Breast Cancer) is driven by two distinct, concentration-dependent mechanisms:

-

Copper Depletion (Anti-Angiogenic): By sequestering extracellular and intracellular copper, D-Pen inhibits copper-dependent enzymes (e.g., Lysyl Oxidase, Superoxide Dismutase 1) and downregulates angiogenic factors like VEGF and FGF.

-

Pro-Oxidant "Trojan Horse" Effect: In the presence of elevated intracellular copper—a hallmark of many cancer phenotypes—D-Pen undergoes copper-catalyzed auto-oxidation. This generates cytotoxic quantities of Hydrogen Peroxide (

) and hydroxyl radicals inside the tumor cell.[2]

Experimental Warning: Unlike standard chemotherapeutics, D-Pen’s efficacy is often strictly dependent on the basal copper status of the cell line and the redox environment of the culture media. The protocols below are designed to isolate these variables.

Mechanistic Visualization

The following diagram illustrates the bifurcated mechanism of action for D-Penicillamine in a tumor microenvironment.

Figure 1: Dual-mechanism pathway showing Copper Chelation leading to anti-angiogenesis and Copper Interaction leading to ROS-mediated apoptosis.

Validated Experimental Protocols

Protocol A: The "Copper Switch" Cytotoxicity Assay

Purpose: To determine if cell death in your specific line (e.g., MCF-7 or HL-60) is driven by Copper Depletion or ROS Generation. Principle: If toxicity is ROS-mediated, Catalase will rescue the cells.[3] If toxicity is Chelation-mediated, Copper supplementation will rescue the cells.

Materials:

-

D-Penicillamine (Sigma-Aldrich, Cat# P4875 or equiv). Note: Must be fresh.

-

Catalase (Bovine Liver, 2000 U/mL stock).

-

or

-

MTT or CCK-8 Reagent.

Workflow:

-

Seeding: Plate cancer cells (e.g., 5,000 cells/well) in 96-well plates. Allow 24h attachment.

-

Preparation: Dissolve D-Pen in PBS immediately before use. Do not store dissolved D-Pen; it oxidizes rapidly.

-

Treatment Groups (Triplicate):

-

Control: Media only.

-

D-Pen Only: Dose curve (0, 100, 200, 400, 800

M). -

ROS Rescue: D-Pen (Dose curve) + Catalase (100 U/mL).

-

Copper Rescue: D-Pen (Dose curve) +

(10

-

-

Incubation: Incubate for 24–48 hours.

-

Readout: Add MTT/CCK-8 reagent and measure absorbance.

Interpretation:

| Observation | Mechanism of Action |

|---|

| Catalase restores viability | ROS-Dependent: D-Pen is generating

Protocol B: Intracellular ROS Quantification (Flow Cytometry)

Purpose: To quantify the "Trojan Horse" effect of D-Pen in high-copper cancer cells.

Materials:

-

DCFDA (2',7'-dichlorofluorescin diacetate) - Cellular ROS Assay Kit.

-

Positive Control:

(50

Step-by-Step:

-

Loading: Wash cells with PBS and incubate with 20

M DCFDA for 30 mins at 37°C in serum-free media. -

Wash: Remove DCFDA and wash 1x with PBS.

-

Treatment: Add D-Pen (e.g., 400

M) in complete media.-

Critical Step: ROS generation via D-Pen is rapid. Measure at 1 hour, 4 hours, and 12 hours .

-

-

Acquisition: Harvest cells and analyze via Flow Cytometry (FITC channel / Ex 485nm / Em 535nm).

-

Data Validation: The Mean Fluorescence Intensity (MFI) should increase in D-Pen treated cells. Co-treatment with Catalase should reduce MFI to baseline.

Data Summary & Reference Values

The following table summarizes expected

| Cell Line | Tissue Origin | Est. | Primary Mechanism | Notes |

| HL-60 | Leukemia | 50 - 200 | ROS Generation | Highly sensitive; Catalase fully rescues [1]. |

| MCF-7 | Breast | 200 - 500 | ROS + Chelation | Moderate sensitivity; Synergistic with Carboplatin [2]. |

| U87-MG | Glioblastoma | > 500 | Anti-Angiogenesis | Cytotoxicity is low; primary effect is VEGF reduction [3]. |

| G-361 | Melanoma | ~400 | Carbonyl Scavenging | Apoptosis independent of ROS; involves aldehyde binding [4]. |

Experimental Workflow Diagram

Use this decision tree to plan your D-Penicillamine study structure.

Figure 2: Experimental decision tree for characterizing D-Penicillamine sensitivity.

References

-

Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. Source:[3][4][5] PubMed / NIH (2007) URL:[Link]

-

D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress. Source:[1] Free Radical Biology and Medicine (2017) URL:[Link]

-

Phase 2 trial of copper depletion and penicillamine as antiangiogenesis therapy of glioblastoma. Source: Neuro-Oncology (2005) URL:[6][Link]

-

Anti-melanoma activity of D-penicillamine and other carbonyl scavengers. Source: Cancer Research / AACR (2004) URL:[Link]

Sources

- 1. D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular delivery of the reactive oxygen species generating agent D-penicillamine upon conjugation to poly-L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced intracellular delivery of the reactive oxygen species (ROS)-generating copper chelator D-penicillamine via a novel gelatin--D-penicillamine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 2 trial of copper depletion and penicillamine as antiangiogenesis therapy of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming D-Penicillamine Resistance in Long-Term Cell Culture

Current Status: Active Ticket ID: DPA-RES-001 Assigned Specialist: Senior Application Scientist, Cellular Toxicology Unit

Introduction: The Resistance Paradox

You are likely reading this because your long-term cell culture models (likely hepatocytes, glioblastoma, or chemically-induced resistant lines) have ceased responding to D-Penicillamine (D-PA). Whether you are modeling Wilson’s Disease (WD) decoppering efficacy or utilizing D-PA as an anti-angiogenic/anti-proliferative agent, resistance manifests as a failure to chelate intracellular copper or a sudden increase in cell viability despite high drug concentrations.

In long-term culture, D-PA resistance is rarely a single-gene event. It is a systemic adaptation involving metallothionein (MT) induction , glutathione (GSH) buffering , and copper transporter (CTR1/ATP7B) remodeling . This guide provides the diagnostic framework and experimental protocols to reverse this phenotype.

Module 1: Diagnostic Triage (Is it Resistance?)

Before altering your protocol, confirm that the loss of efficacy is biological resistance and not an experimental artifact.

FAQs: Baseline Verification

Q: My IC50 has shifted >10-fold. Is this definitive resistance? A: Not necessarily. D-PA efficacy is strictly dependent on the ambient copper concentration in your media.

-

Check: Did you change Fetal Bovine Serum (FBS) lots? FBS copper levels vary wildly (0.1 µM to 5 µM). A high-copper batch will neutralize D-PA extracellularly, mimicking resistance.

-

Action: Quantify media copper using ICP-MS or a colorimetric assay. If >1 µM, switch to dialyzed FBS or Chelex-treated media.

Q: The cells look morphologically different. Is this related? A: Yes. Resistant cells often undergo Epithelial-to-Mesenchymal Transition (EMT) or metabolic reprogramming (glycolytic shift) to survive copper deprivation. Look for a spindle-like morphology or increased media acidification (lactate production), as cells bypass copper-dependent cytochrome c oxidase.

Data: The Resistance Profile

Compare your cells against this reference profile for D-PA resistance.

| Parameter | Naive/Sensitive Cells | Resistant Cells (Long-Term D-PA) |

| IC50 (D-PA) | 50 - 200 µM | > 2000 µM |

| Intracellular Cu | Lowers rapidly upon treatment | Remains stable or high |

| Metallothionein (MT1/2) | Basal expression | 5-10x Upregulation |

| Glutathione (GSH) | Moderate | High (2-3x) |

| ATP7B Localization | Trans-Golgi Network | Dispersed/Vesicular (in WD models) |

| ROS Response | High ROS spike post-treatment | Blunted ROS response |

Module 2: Mechanistic Troubleshooting

Understanding why your cells are resistant is the key to reversing it. The two primary drivers are Thiol-Buffering and Transporter Remodeling .

Mechanism 1: The Metallothionein/GSH Sink

D-PA is a thiol-containing chelator. In long-term culture, cells upregulate endogenous thiols (Glutathione and Metallothioneins) to "sponge" the drug before it can effectively chelate copper or induce oxidative stress.

-

The Trap: D-PA forms mixed disulfides with GSH or is sequestered by MTs.

-

The Result: The drug never reaches its target (labile copper pool).

Mechanism 2: Transporter Feedback Loops

-

CTR1 (Influx): Cells starving of copper (due to chronic D-PA) may massively upregulate the high-affinity copper transporter CTR1, increasing copper uptake efficiency to outcompete the chelator.

-

ATP7B (Efflux): In non-WD models, cells may upregulate ATP7B to pump out the D-PA-Copper complex.

Visualization: The Resistance Network

The following diagram illustrates the pathway of resistance. Note the central role of Nrf2 in upregulating the "defense" shield (MTs and GSH) against D-PA.

Caption: Figure 1. Network topology of D-PA resistance. Chronic exposure activates Nrf2, leading to GSH/MT upregulation which sequesters the drug and protects intracellular copper pools.

Module 3: Reversal Protocols

To overcome resistance, you must disrupt the compensatory mechanisms identified above.

Strategy A: GSH Depletion (The "Sensitizer" Approach)

If your cells have high GSH (verified by assay), D-PA is being neutralized. Use Buthionine Sulfoximine (BSO) to inhibit gamma-glutamylcysteine synthetase.

-

Pre-treatment: Incubate cells with 10-50 µM BSO for 12-24 hours.

-

Challenge: Add D-PA (at original IC50 concentration).

-

Result: Without the GSH buffer, D-PA regains its ability to induce oxidative stress or chelate copper effectively.

Strategy B: Zinc Synergism (The "WD Clinical" Approach)

Paradoxically, adding Zinc can restore sensitivity in ATP7B-deficient cells (WD models). While Zinc induces MTs, the combination of Zn + D-PA has been shown to be synergistic in killing resistant hepatocytes by overwhelming the metal-handling machinery.

-

Protocol: Pre-treat with 50 µM ZnSO4 for 2 hours, followed by D-PA co-treatment.

Strategy C: The "Pulse-Chase" Washout

Continuous exposure selects for resistance. Switch to a pulse-chase model to reset transporter expression.

-

Pulse: High dose D-PA (500 µM) for 24 hours.

-

Chase: Drug-free media (with normal copper) for 48 hours.

-

Repeat: 3 cycles. This prevents the sustained upregulation of CTR1.

Module 4: Experimental SOPs

SOP-01: Verifying Resistance via MTT/Viability Assay

Standardize the copper environment to ensure reproducibility.

-

Seed Cells: 5,000 cells/well in 96-well plates. Allow attachment (24h).

-

Media Prep: Use DMEM/RPMI with 10% Dialyzed FBS (to remove background Cu).

-

Cu Spike (Control): Create a parallel set of wells spiked with 10 µM CuSO4 (to prove cells are not just Cu-starved).

-

Treatment: Serial dilute D-PA (0, 10, 50, 100, 500, 1000 µM).

-

Incubation: 72 hours. (D-PA acts slowly; 24h is insufficient).

-

Readout: MTT or CellTiter-Glo.

-

Interpretation: If cells in Dialyzed FBS + D-PA survive as well as Control, you have true resistance.

-

SOP-02: Western Blot Targets for Mechanism Confirmation

Run these markers to fingerprint the resistance type.

| Target Protein | Molecular Wt | Expected Change (Resistant) | Role |

| ATP7B | ~160 kDa | Upregulated or Mislocalized | Copper Efflux Pump |

| CTR1 (SLC31A1) | ~35 kDa | Upregulated | Copper Influx |

| Metallothionein (MT1/2) | ~6-7 kDa | Strongly Upregulated | Copper Sequestration |

| Nrf2 | ~68 kDa | Nuclear Translocation | Antioxidant Master Switch |

References

-

Mechanisms of Pl

-

- Title: The Effect of Zinc and D-Penicillamine in a Stable Human Hepatoma

- Source: PLOS ONE / PubMed Central.

-

URL:[Link]

-

Metallothionein Induction

-

Glut

-

Clinical/Cellular Toxicity Models

- Title: Chemosensitivity of U251 Cells to the Co-tre

- Source: Frontiers in Cellular Neuroscience.

-

URL:[Link]

Sources

- 1. Mechanistic basis for overcoming platinum resistance using copper chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overcoming Platinum Drug Resistance with Copper-lowering Agents | Anticancer Research [ar.iiarjournals.org]

- 3. The effect of D-penicillamine on metallothionein mRNA levels and copper distribution in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

Technical Support Center: D-Penicillamine Interference in Biochemical Assays

Topic: Troubleshooting D-Penicillamine (D-Pen) Interference Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.0 (Current)

Introduction: The Dual-Interference Mechanism

Welcome to the Technical Support Center. If you are working with D-Penicillamine (D-Pen), you are likely encountering inconsistent data in protein quantification or enzymatic assays.

As a Senior Application Scientist, I often see D-Pen treated merely as a small molecule drug. However, in a biochemical context, it acts as a bifunctional interfering agent :

-

Thiol-Reducing Activity: It possesses a free sulfhydryl (-SH) group, mimicking cysteine.

-

Metal Chelation: It avidly binds divalent cations (

,

These properties fundamentally disrupt assays relying on redox chemistry (BCA/Lowry) or metalloenzyme activity. This guide provides the mechanistic understanding and protocols to bypass these artifacts.

Module 1: Protein Quantification Interference

The Issue: False Positives in BCA and Lowry Assays

User Question: "I spiked D-Penicillamine into my buffer, and my BCA assay turned deep purple even with zero protein. Is my reagent contaminated?"

Technical Diagnosis:

No, your reagent is functional. The BCA (Bicinchoninic Acid) assay relies on the biuret reaction, where peptide bonds reduce

D-Penicillamine is a reducing agent.[2] It chemically reduces

Visualizing the Interference

The following diagram illustrates how D-Pen bypasses the protein requirement to generate a false signal.

Figure 1: Mechanism of D-Penicillamine interference in BCA Assays. Note the direct reduction pathway (Red) bypassing the protein.

Data Summary: Assay Compatibility

| Assay Type | Mechanism | D-Pen Interference | Reason | Recommendation |

| BCA | Copper Reduction ( | High | Thiol reduces copper; causes massive false positive. | Avoid or Precipitate. |

| Lowry | Copper Red. + Folin reaction | High | Thiol reduces Folin reagent & copper. | Avoid . |

| Bradford | Coomassie Dye Binding | Low/None | Acidic dye binding is generally insensitive to thiols. | Recommended Alternative. |

| UV (280nm) | Tryptophan/Tyrosine Abs | Moderate | D-Pen absorbs in UV; alters background. | Use blank subtraction carefully. |

Module 2: Enzymatic & Metabolic Assay Interference

The Issue: "Dead" Enzymes and False Thiols

User Question: "My Zinc-Metalloprotease (MMP) activity is zero in the presence of D-Pen, but Ellman's reagent shows high thiol content. What is happening?"

Technical Diagnosis: You are observing two distinct phenomena:

-

Enzyme Inhibition via Chelation: MMPs require a Zinc ion (

) in their active site. D-Pen acts as a chelator, stripping the metal cofactor from the enzyme, rendering it inactive (apo-enzyme). -

Ellman's False Positive: Ellman's reagent (DTNB) reacts with any free sulfhydryl. It cannot distinguish between a cysteine residue on your protein and the free thiol on D-Pen.

Troubleshooting Workflow: Decision Logic

Use this logic tree to determine the correct course of action for your specific experiment.

Figure 2: Decision Matrix for selecting assays or pretreatment steps when D-Penicillamine is present.

Module 3: Mitigation Protocols

If you cannot switch assays (e.g., you must use BCA for membrane proteins), you must physically remove D-Penicillamine. Dialysis is effective but slow. TCA Precipitation is the gold standard for rapid cleanup.

Protocol: TCA-DOC Precipitation (The "Clean Slate" Method)

This protocol removes interfering small molecules (D-Pen, lipids, salts) while recovering protein.

Reagents:

-

DOC Solution: 0.15% Sodium Deoxycholate.

-

TCA Solution: 72% Trichloroacetic Acid.

Step-by-Step:

-

Add DOC: To 100

L of protein sample (containing D-Pen), add 10-

Why? DOC acts as a carrier to ensure quantitative precipitation of low-concentration proteins.

-

-

Add TCA: Add 10

L of 72% TCA. Vortex immediately.-

Observation: The solution should turn cloudy (protein precipitating).

-

-

Spin: Centrifuge at 16,000 x g for 10 mins at 4°C.

-

Decant: Carefully remove the supernatant. D-Penicillamine is in this liquid phase.

-

Wash (Optional but Recommended): Add 500

L of ice-cold acetone to the pellet. Vortex and spin again (5 mins).-

Why? Removes residual TCA which can acidify the subsequent assay.

-

-

Resuspend: Dissolve the pellet in your assay buffer (e.g., PBS + 5% SDS if using BCA).

-

Assay: Proceed with BCA or Lowry.

Self-Validation Step

Always run a "Spike Recovery" control:

-

Take a known protein standard (e.g., BSA).

-

Spike it with the same concentration of D-Pen found in your samples.

-

Run the precipitation protocol.[3]

-

Yield should be >90% compared to a non-spiked control. If yield is low, increase incubation times.

References

-

Vertex AI Search. (2026). Comparison of the Effectiveness and Safety of D-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology. 4

-

Vertex AI Search. (2026). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. National Institutes of Health (PubMed). 5[6]

-

Vertex AI Search. (2026). Chemistry of Protein Assays. Thermo Fisher Scientific. 1

-

Vertex AI Search. (2026). Ellman's reagent (DTNB) Mechanism and Protocol. Fisher Scientific. 7[6][8]

-

Vertex AI Search. (2026). D-Penicillamine prevents ram sperm agglutination by reducing the disulphide bonds of a copper-binding sperm protein.[8] Reproduction (PubMed). 8[6]

Sources

- 1. Chemistry of Protein Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. A procedure for eliminating interferences in the lowry method of protein determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combined dimercaptosuccinic acid and zinc treatment in neurological Wilson’s disease patients with penicillamine-induced allergy or early neurological deterioration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. D-penicillamine prevents ram sperm agglutination by reducing the disulphide bonds of a copper-binding sperm protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Long-Term Stability of (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride

Welcome to the technical support center for (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride (CAS No. 148766-37-4). This guide provides in-depth information, frequently asked questions, and validated protocols to ensure the long-term stability and integrity of this critical thiol-containing reagent in your research and development workflows.

Core Principles of Compound Stability

This compound is an amino acid derivative characterized by a free thiol (-SH) group. This functional group is the primary site of reactivity and, consequently, the main source of instability. Understanding the mechanism of degradation is crucial for implementing effective storage strategies.

The Primary Degradation Pathway: Oxidation

The principal threat to the stability of this compound is the oxidation of the thiol group. In the presence of an oxidizing agent, most commonly atmospheric oxygen, two thiol molecules can readily couple to form a disulfide dimer.

-

Mechanism: 2 R-SH (Thiol) + [O] → R-S-S-R (Disulfide) + H₂O

This dimerization is often irreversible under standard experimental conditions and results in a loss of the compound's intended biological or chemical activity, which typically relies on the availability of the free sulfhydryl group. Several factors can accelerate this oxidative degradation:

-

Atmospheric Oxygen: The most common oxidant.

-

Elevated Temperature: Increases the rate of chemical reactions, including oxidation.

-

High pH: Deprotonation of the thiol group to a thiolate anion (R-S⁻) makes it significantly more susceptible to oxidation.

-

Presence of Metal Ions: Trace metal contaminants can catalytically accelerate oxidation.

-

Light and Humidity: Can provide the energy and medium to facilitate degradation.[1]

Therefore, all storage and handling protocols are designed to mitigate these five factors.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for the solid (powder) form of the compound for long-term stability?

A: For maximal long-term stability, the solid compound must be stored with strict control over temperature, atmosphere, and moisture. The key is to minimize exposure to oxygen and water.

| Storage Condition | Temperature | Recommended Duration | Key Considerations |

| Optimal Long-Term | -20°C | Up to 3 years[2] | Must be under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, desiccated container. |

| Good Mid-Term | 2-8°C | Up to 2 years[2][3] | Requires an inert atmosphere and a tightly sealed, desiccated container.[3] This is a viable alternative if -20°C is not available. |

| Short-Term/Shipping | Room Temperature | Not Recommended | Some suppliers note room temperature storage is possible if kept in a dark, dry, sealed container, but this is not ideal for long-term stability.[4] |

Q2: I need to make a stock solution. How should it be stored to prevent degradation?

A: Solutions are far more susceptible to degradation than the solid powder due to increased molecular mobility and interaction with dissolved oxygen. Proper preparation and storage are critical.

| Storage Temperature | Recommended Duration | Recommended Solvents | Critical Protocols & Rationale |

| -80°C | Up to 6 months[2][5] | Anhydrous, de-gassed solvents (e.g., DMSO, DMF) or sterile, de-gassed aqueous buffers. | Aliquotting is mandatory. This prevents multiple freeze-thaw cycles, which introduce moisture and oxygen, accelerating degradation.[5][6] Ultra-low temperatures drastically reduce oxidation kinetics. |

| -20°C | Up to 1 month[2][5] | Anhydrous, de-gassed solvents or sterile, de-gassed aqueous buffers. | Aliquotting is mandatory. While acceptable for short-term use, studies on other thiols show that degradation is more pronounced at -20°C compared to -80°C over extended periods.[6] |

Q3: Why is an inert atmosphere (Argon/Nitrogen) so critical for storing the solid?

A: The primary degradation pathway is oxidation from atmospheric oxygen. By replacing the air in the headspace of your storage container with a dry, inert gas like Argon or Nitrogen, you physically remove the main reactant responsible for disulfide formation. This single step is one of the most effective measures to ensure multi-year stability of the solid compound.[3]

Q4: My powder appears clumpy after a few weeks in the freezer. What happened?

A: Clumping is a strong indicator of moisture contamination. This can happen if the container was not sealed properly or if it was opened while still cold, causing atmospheric water to condense on the cold powder. Moisture can accelerate degradation. We recommend discarding the reagent and using a fresh, properly handled vial. To prevent this, always allow the container to warm to room temperature before opening.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent or failed experimental results. | Compound Degradation: The most likely cause is the oxidation of the thiol to a disulfide dimer, rendering it inactive. | 1. Verify your storage protocol against this guide. 2. Use a fresh, unopened vial of the compound if available. 3. If possible, perform analytical validation (e.g., LC-MS) on your current stock to confirm its identity and purity. |

| Difficulty dissolving the compound in a previously used solvent. | 1. Degradation: The disulfide dimer may have different solubility characteristics than the parent compound. 2. Incorrect Solvent/Concentration: Exceeding the solubility limit. | 1. Confirm the compound's solubility in your chosen solvent. For aqueous solutions, sonication may be required.[2][5] 2. If degradation is suspected, switch to a new vial. |

| A strong, unpleasant odor is noticeable from the storage area or workbench. | Improper Handling/Containment: Thiols are known for their potent odors. A noticeable smell indicates that the compound is not properly contained or that spills have not been decontaminated. | 1. Ensure all work is performed in a certified chemical fume hood.[7] 2. Check that all container lids are tightly sealed. 3. Implement a glassware decontamination protocol. Soaking glassware in a bleach bath overnight effectively neutralizes thiol residues.[8] |

Protocols and Workflows

Protocol 4.1: Recommended Protocol for Long-Term Storage of Solid Compound

This protocol ensures the compound is stored under optimal conditions from the moment it is received.

-

Preparation: Before opening the manufacturer's shipping container, prepare pre-labeled, appropriately sized amber glass vials with PTFE-lined caps. Place these vials in a desiccator to ensure they are dry.

-

Inert Environment: Transfer the manufacturer's vial and your pre-labeled vials into a glovebox or glove bag filled with Argon or Nitrogen gas.

-

Aliquotting: In the inert atmosphere, carefully aliquot the desired amount of the powder into your smaller, pre-labeled vials. Aliquotting prevents the need to repeatedly expose the main stock to the environment.

-

Purging: Before sealing each vial, flush the headspace with a gentle stream of Argon or Nitrogen for 20-30 seconds.

-

Sealing: Tightly seal the PTFE-lined cap. For extra security, wrap the cap-vial interface with Parafilm.

-

Storage: Place the sealed vials in a secondary container with desiccant and store at the appropriate temperature (-20°C or 2-8°C).

Workflow: Decision-Making for Compound Storage

This diagram outlines the critical decision points for ensuring the long-term stability of your reagent.

Sources

- 1. mdpi.com [mdpi.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 148766-37-4|this compound|BLD Pharm [bldpharm.com]

- 4. 52-89-1|(R)-2-Amino-3-mercaptopropanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Reagents & Solvents [chem.rochester.edu]

Validation & Comparative

Validation of D-Penicillamine’s Anti-Angiogenic Effects in Tumor Models

Executive Summary

D-Penicillamine (D-Pen) is a sulfur-containing amino acid derivative primarily utilized as a copper-chelating agent in Wilson’s disease. In oncology, its utility stems from the absolute requirement of copper (Cu) for angiogenic signaling. Unlike direct VEGF inhibitors (e.g., Bevacizumab), D-Pen acts upstream, creating a copper-deficient environment that prevents the transcriptional activation of angiogenic factors.

This guide provides a rigorous framework for validating D-Pen in preclinical tumor models. It distinguishes D-Pen from newer chelators (e.g., Tetrathiomolybdate) and standard biologics, emphasizing that efficacy validation is impossible without confirming systemic copper depletion (hypocupremia).

Mechanistic Rationale: The Copper-Angiogenesis Axis

To validate D-Pen, researchers must understand that it does not target the VEGF receptor directly. Instead, it sequesters the copper ions required for the nuclear translocation and DNA binding of HIF-1

Key Mechanisms:

-

HIF-1

Stabilization: Copper is a cofactor for the binding of HIF-1 -

Angiogenin Function: Angiogenin (a potent blood vessel inducer) is structurally inactive without copper.

-

ROS Generation: In the presence of high intratumoral copper, D-Pen can generate localized

, exerting a direct cytotoxic effect on proliferating endothelial cells.

Diagram 1: Mechanism of Action

Figure 1: The Copper-HIF-1

Comparative Analysis: D-Pen vs. Alternatives

When designing a validation study, D-Pen must be benchmarked against the "Gold Standard" (Bevacizumab) and the "Best-in-Class Chelator" (Tetrathiomolybdate).

Table 1: Comparative Performance in Preclinical Models

| Feature | D-Penicillamine (D-Pen) | Tetrathiomolybdate (TM) | Bevacizumab (Avastin) |

| Primary Mechanism | Systemic Copper Chelation (Urinary Excretion) | Systemic Copper Chelation (Biliary/Absorption block) | Direct VEGF-A Neutralization |

| Potency (In Vivo) | Moderate. Requires weeks to achieve hypocupremia. | High. Rapid onset (days). | Very High. Immediate onset. |

| Bioavailability | Oral (variable absorption). | Oral (high absorption). | IV / IP Injection only. |

| Resistance Profile | Low. Targets a broad cofactor (Cu) upstream of multiple pathways.[1] | Low. Similar to D-Pen but more stable. | High. Tumors upregulate alternative factors (e.g., FGF, PDGF) upon VEGF blockade. |

| Cost/Accessibility | Low Cost / Widely Available. | High Cost / Limited Sourcing (often investigational). | High Cost / Biologic. |

| Key Validation Metric | Serum Ceruloplasmin < 20% baseline. | Serum Ceruloplasmin < 20% baseline. | Circulating VEGF levels (ELISA). |

Scientist's Insight: Use D-Pen when evaluating cost-effective, chronic oral maintenance therapies or combination strategies to reverse platinum resistance. Use TM if rapid copper depletion is critical for the model timeframe. Use Bevacizumab as the positive control for maximal angiogenesis inhibition.

Experimental Validation Workflow

To generate publication-quality data, the experimental design must be self-validating . A common failure mode in D-Pen studies is administering the drug without confirming the physiological state of copper deficiency.

Diagram 2: The Self-Validating Experimental Pipeline

Figure 2: Step-by-step workflow for validating D-Pen efficacy. Note the critical feedback loop at the "Ceruloplasmin Monitoring" stage.

Detailed Protocol: In Vivo Validation (Glioblastoma Model)

This protocol uses the 9L Gliosarcoma or U87 MG model, as brain tumors are highly vascular and sensitive to copper modulation.

Phase 1: Preparation & Copper Depletion (The "Run-in")

-

Animals: Rats (Fischer 344) or Nude Mice.

-

Diet: Animals must be switched to a Low Copper Diet (0.1 mg/kg Cu) 7 days prior to tumor implantation. D-Pen alone is often insufficient to overcome standard chow copper levels (approx. 10-15 mg/kg).

-

Control Group: Standard Chow + Vehicle.

-

Experimental Group: Low Copper Diet + D-Penicillamine.

Phase 2: Dosing Strategy

-

Dose:

-

Mice: 100–200 mg/kg/day via oral gavage or drinking water.

-

Rats: 50–100 mg/kg/day.

-

-

Vehicle: Sterile water (D-Pen is water-soluble).

-

Validation Step (Mandatory): On Day 7 and Day 14, draw blood (tail vein). Measure Serum Ceruloplasmin (Cp) oxidase activity.

-

Target: Cp levels must drop to 10–20% of baseline . If Cp is >50%, the tumor will likely not respond, rendering the experiment invalid.

-

Phase 3: Microvessel Density (MVD) Analysis

The definitive readout for anti-angiogenic activity is MVD quantified via CD31 (PECAM-1) staining.

Protocol:

-

Fixation: Harvest tumors and fix in 10% neutral buffered formalin (max 24 hours) to preserve antigenicity. Embed in paraffin.[2][3]

-

Sectioning: Cut 4–5 µm sections.

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) using Citrate Buffer (pH 6.0) is crucial for CD31.

-

Primary Antibody: Rat anti-mouse CD31 (Clone MEC 13.3) or Rabbit anti-CD31. Incubate overnight at 4°C.

-

Note: Do not use CD34 alone; CD31 is more specific for mature endothelial cells.

-

-

Detection: HRP-polymer system with DAB chromogen.

-

Quantification (Weidner Method):

-

Scan the slide at low power (40x) to identify "hotspots" (areas of highest neovascularization).

-

Count individual vessels in 5 high-power fields (200x or 400x) within these hotspots.

-

Data Output: Express as "Mean Vessel Count per High Power Field."

-

Data Interpretation & Expected Results

When analyzing your data, look for the following patterns to confirm validity:

| Metric | Negative Control (Vehicle) | D-Penicillamine (Responder) | Interpretation |

| Serum Ceruloplasmin | 100% (Baseline) | < 20% (Baseline) | Confirms systemic copper depletion. |

| Tumor Volume | Large, exponential growth | Reduced by 40–60% | Cytostatic effect (starvation of tumor). |

| Microvessel Density (MVD) | High, chaotic vascularity | Significantly Reduced (p<0.05) | Primary Endpoint met. |

| Vessel Morphology | Dilated, leaky vessels | Smaller, normalized vessels | Indicates "Vascular Normalization." |

Troubleshooting:

-

If Cp is low but Tumor Volume is unchanged: The tumor may be driving angiogenesis via copper-independent pathways (rare) or utilizing vascular co-option (growing along existing vessels).

-

If Cp is normal: The dose was insufficient, or the diet contained trace copper. The experiment is inconclusive.

References

-

Brem, S., et al. (2005).[4] "Phase 2 trial of copper depletion and penicillamine as antiangiogenesis therapy of glioblastoma." Neuro-Oncology.

-

Pan, Q., et al. (2002). "Copper deficiency induced by tetrathiomolybdate suppresses tumor growth and angiogenesis."[1][5] Cancer Research.[5][6]

-

Brewer, G. J. (2001). "Copper control as an antiangiogenic anticancer therapy: lessons from treating Wilson's disease."[4][5] Experimental Biology and Medicine.

-

Weidner, N. (1995). "Intratumoral microvessel density as a prognostic factor in cancer." American Journal of Pathology.[6]

-

Gately, S., et al. (1996). "The mechanism of cancer treatment by copper chelation."[4] Cancer Research.[5][6]

Sources

- 1. Tetrathiomolybdate promotes tumor necrosis and prevents distant metastases by suppressing angiogenesis in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genomeme.ca [genomeme.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

A Comparative Analysis of D-Penicillamine and L-Penicillamine: A Guide to Stereospecific Efficacy and Toxicity

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug development, the three-dimensional structure of a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit dramatically different biological activities. A classic and compelling example of this principle is found in the isomers of penicillamine. While one enantiomer, D-penicillamine, is a valuable therapeutic agent for several challenging diseases, its mirror image, L-penicillamine, is markedly toxic.[1][2][3]

Originally prepared as a racemic mixture of both D- and L-enantiomers, the clinical application of penicillamine evolved as the profound biological differences between its stereoisomers became clear.[4] The racemic form is no longer used clinically due to the severe adverse effects attributed to the L-enantiomer.[4] This guide provides an in-depth comparison of the efficacy and toxicity of D- and L-penicillamine, grounded in their biochemical mechanisms and supported by experimental data, to inform researchers and drug development professionals on the critical importance of stereochemistry in pharmacology.

Section 1: Efficacy and Mechanism of Action: The Versatile Sulfhydryl Group

The therapeutic utility of D-penicillamine stems from the high reactivity of its sulfhydryl (-SH) group. This functional group enables the molecule to act through several distinct mechanisms, primarily chelation and sulfhydryl-disulfide interchange.[5]

1.1 Chelation in Wilson's Disease:

D-penicillamine is a first-line therapy for Wilson's disease, a genetic disorder causing toxic copper accumulation.[6][7] Its efficacy lies in its function as a potent copper chelator. The drug is thought to reduce divalent copper (Cu(II)) to the monovalent state (Cu(I)) and form a stable, soluble penicillamine-copper complex.[1] This complex is readily excreted in the urine, thereby reducing copper overload in the liver, brain, and other tissues.[6][7] While the L-isomer can also form chelation complexes, its clinical use is precluded by its toxicity.[8]

1.2 Disulfide Interchange in Cystinuria:

In cystinuria, an inherited metabolic disorder, the excessive excretion of the amino acid cystine leads to the formation of kidney stones. D-penicillamine intervenes by undergoing a disulfide interchange reaction with cystine. It cleaves the cystine molecule (cysteine-cysteine disulfide) and forms a mixed disulfide, penicillamine-cysteine.[2] This new compound is significantly more water-soluble than cystine, preventing crystallization and stone formation.[6]

1.3 Immunomodulation in Rheumatoid Arthritis:

The mechanism of D-penicillamine in rheumatoid arthritis (RA) is not fully elucidated but is believed to involve immunomodulation.[1][8] Evidence suggests it reduces the numbers of T-lymphocytes, inhibits macrophage function, decreases levels of interleukin-1 (IL-1), and lowers the titer of IgM rheumatoid factor.[2][8] It may also interfere with collagen cross-linking.[2] Due to a significant adverse effect profile, its use in RA is now reserved for severe cases that have not responded to other therapies.[9]

Caption: Mechanisms of D-Penicillamine Efficacy.

Section 2: A Tale of Two Isomers: The Stereospecific Toxicity Profile

The most striking difference between D- and L-penicillamine lies in their toxicity. This divergence is a direct consequence of their stereochemistry and provides a powerful lesson in drug safety and design.

2.1 The Potent Toxicity of L-Penicillamine: Vitamin B6 Antagonism

The primary reason for the severe toxicity of L-penicillamine is its action as a potent antagonist of pyridoxine, also known as vitamin B6.[2][3][8] The active form of this vitamin, pyridoxal 5-phosphate (PLP), is a critical coenzyme for a vast array of enzymatic reactions, particularly in amino acid metabolism.

L-penicillamine reacts with PLP to form a stable thiazolidine compound.[10] This reaction effectively sequesters and inactivates the coenzyme, leading to a state of functional vitamin B6 deficiency.[10] The resulting impairment of PLP-dependent enzymes disrupts critical metabolic pathways, such as the breakdown of tryptophan, leading to the accumulation of metabolites like xanthurenic acid and kynurenine.[10] This antipyridoxine effect is the root cause of the L-isomer's toxicity.

Caption: Mechanism of L-Penicillamine Toxicity via Vitamin B6 Inactivation.

2.2 The Nuanced Toxicity of D-Penicillamine

While D-penicillamine is the therapeutic isomer, it is not devoid of toxicity. Its use is associated with a high incidence of adverse effects, occurring in approximately 20-30% of patients, which can necessitate withdrawal of the drug.[2] These effects include:

-

Hematological: Bone marrow suppression, aplastic anemia, thrombocytopenia.[2]

-

Renal: Proteinuria, nephrotic syndrome, membranous glomerulonephritis.[2][9]

-

Dermatological: Rash, pemphigus, elastosis perforans serpiginosa.[9]

-

Gastrointestinal: Nausea, vomiting, loss of taste (dysgeusia).[2]

-

Autoimmune: Induction of myasthenia gravis and a lupus-like syndrome.[2][11]

-

Hepatic: Cholestatic liver injury, typically associated with hypersensitivity.[11]

Critically, research has demonstrated that D-penicillamine also possesses an antipyridoxine effect , albeit a less potent one than its L-enantiomer.[10] Studies in humans have shown that administration of D-penicillamine, like the racemic mixture, leads to an increased urinary excretion of kynurenine and xanthurenic acid after a tryptophan load, a hallmark of vitamin B6 antagonism. This effect was reversed by the administration of supplemental pyridoxine.[10] This finding underscores that while stereochemistry drastically modulates the degree of toxicity, the underlying chemical potential for this specific adverse reaction exists in both isomers.

2.3 Comparative Toxicity and Efficacy Data Summary

The following tables summarize the key comparative points between the two isomers.

| Feature | D-Penicillamine | L-Penicillamine |

| Primary Clinical Use | Wilson's Disease, Cystinuria, severe RA[1][4] | None (toxic)[1][8] |

| Primary Efficacy Mechanism | Chelation, Disulfide Interchange[1][2] | N/A |

| Primary Toxicity Mechanism | Immuno-allergic reactions, bone marrow suppression[2][9][11] | Potent Vitamin B6 (Pyridoxine) Antagonism[2][3][8][10] |

| Antipyridoxine Effect | Present, but less potent than L-isomer[10] | Potent and dose-limiting[10] |

| Clinical Status | FDA-approved therapeutic agent[4] | Considered a toxic compound, not for clinical use[4][8] |

Table 1: High-Level Comparison of D- and L-Penicillamine.

| Parameter (Post-Tryptophan Load) | Control (No Drug) | During D-Penicillamine (2g/day) | During DL-Penicillamine (2g/day) |

| Urinary Kynurenine (mg/24h) | 10 - 20 | Increased | Markedly Increased |

| Urinary Xanthurenic Acid (mg/24h) | 0 - 30 | Normal or Slightly Increased | Markedly Increased |

Table 2: Experimental Data on Antipyridoxine Effect in Humans. (Data synthesized from the findings of Jaffe et al., 1964[10]). This table illustrates that while both forms interfere with tryptophan metabolism, the effect of the racemic (DL) mixture, containing the L-isomer, is substantially more pronounced.

Section 3: Experimental Protocols for Stereospecific Assessment

To evaluate the distinct biological activities of penicillamine isomers in a preclinical setting, specific, validated protocols are required.

3.1 Protocol: In Vivo Assessment of Antipyridoxine Activity

This protocol is designed to quantify the vitamin B6 antagonist effect of a test compound by measuring its impact on tryptophan metabolism in a rodent model.

Objective: To measure the 24-hour urinary excretion of kynurenine and xanthurenic acid following a tryptophan load in animals treated with D-penicillamine, L-penicillamine, or a vehicle control.

Methodology:

-

Acclimatization: House male Wistar rats (200-250g) in metabolic cages for 3-5 days to allow for acclimatization and collection of baseline 24-hour urine samples.

-

Grouping: Divide animals into three groups (n=8-10 per group): Vehicle Control, D-Penicillamine, and L-Penicillamine.

-

Dosing: Administer the respective compounds or vehicle orally (gavage) daily for 7 days. Doses should be based on established literature, e.g., 50 mg/kg.

-

Baseline Tryptophan Load: On Day 6, administer an oral load of DL-tryptophan (e.g., 100 mg/kg) suspended in a suitable vehicle.

-

Urine Collection: Collect urine over a 24-hour period following the tryptophan load. Measure volume and store samples at -80°C.

-

Washout & Final Load: After a 7-day washout period, repeat the tryptophan load (Step 4) and urine collection (Step 5) to assess recovery.

-

Sample Analysis: Analyze urine samples for kynurenine and xanthurenic acid concentrations using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Data Analysis: Compare the 24-hour excretion (concentration x volume) of metabolites between groups using appropriate statistical tests (e.g., ANOVA). An increase in excretion in the treatment groups relative to control indicates an antipyridoxine effect.

Caption: Workflow for Assessing Antipyridoxine Activity.

Conclusion